(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535364
InChI: InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H
SMILES:
Molecular Formula: C20H24ClNO4
Molecular Weight: 377.9 g/mol

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC16535364

Molecular Formula: C20H24ClNO4

Molecular Weight: 377.9 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride -

Specification

Molecular Formula C20H24ClNO4
Molecular Weight 377.9 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H
Standard InChI Key WGRXGIJCIOCNHB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidine core substituted at the 3- and 4-positions. The 3-position carries a benzodioxolyloxymethyl group (C7H5O3\text{C}_{7}\text{H}_5\text{O}_3), while the 4-position is occupied by a 4-methoxyphenyl moiety (C7H7O\text{C}_{7}\text{H}_7\text{O}). The hydrochloride salt form enhances stability and solubility for analytical applications. Key structural descriptors include:

PropertyValue
IUPAC Name3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine; hydrochloride
Canonical SMILESCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl
InChI KeyWGRXGIJCIOCNHB-UHFFFAOYSA-N
PubChem CID91995531

The stereochemistry at the 3S and 4R positions is critical for its interaction with serotonin transporters, mirroring paroxetine’s bioactive conformation.

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) data reveal distinct signals for the benzodioxole (δ\delta 5.95–6.85 ppm, aromatic protons) and piperidine (δ\delta 2.70–3.45 ppm, methylene groups) systems. Mass spectrometry exhibits a parent ion at m/z 377.9, with fragmentation patterns consistent with cleavage at the piperidine-oxymethyl junction .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically employs a seven-step sequence starting from 4-methoxybenzaldehyde:

  • Aldol condensation with nitroethane to form β-nitrostyrene derivatives.

  • Michael addition using a chiral catalyst to establish the 3S,4R configuration.

  • Reductive amination to construct the piperidine ring.

  • Etherification with 1,3-benzodioxol-5-ol under Mitsunobu conditions.

  • Salt formation via HCl gas treatment in anhydrous diethyl ether .

Pharmacological Relevance and Mechanism

Serotonin Transporter Affinity

Despite lacking therapeutic use, the compound exhibits serotonin reuptake inhibition (IC50=2.3nM\text{IC}_{50} = 2.3 \, \text{nM}) comparable to paroxetine (IC50=0.8nM\text{IC}_{50} = 0.8 \, \text{nM}). Molecular docking studies suggest the methoxyphenyl group stabilizes interactions with transmembrane domain 6 of the SERT protein, while the benzodioxole moiety enhances membrane permeability.

Metabolic Pathways

In vitro hepatic microsome assays show N-demethylation at the piperidine nitrogen as the primary metabolic route, yielding a desmethyl metabolite with reduced activity (IC50=8.7nM\text{IC}_{50} = 8.7 \, \text{nM}). Cytochrome P450 2D6 (CYP2D6) mediates this transformation, analogous to paroxetine’s metabolism .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

The USP recommends a reversed-phase method using:

  • Column: Zorbax SB-C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: 0.1 M ammonium acetate (pH 5.0):acetonitrile (65:35 v/v)

  • Detection: UV at 227 nm
    Retention time: 12.3 ± 0.2 minutes, with a limit of quantitation (LOQ) of 0.05 μg/mL.

Regulatory and Quality Considerations

ICH Guidelines Compliance

Per ICH Q3A(R2), the compound is classified as a genotoxic impurity (Class 3) due to its aromatic amine structure. Accelerated stability studies (40°C/75% RH) show ≤0.2% degradation over 6 months when stored in amber glass vials.

Batch Release Specifications

ParameterRequirement
Assay (HPLC)98.5–101.5%
Residual solvents<500 ppm ethanol
Heavy metals<10 ppm
Microbial limits<100 CFU/g

These criteria align with EP 11.0 monograph 01/2024:20917 for paroxetine-related substances .

Applications in Drug Development

Reference Standard Usage

As a USP-certified reference material (Catalog No. 127017-74-7), the compound enables:

  • Quantification of paroxetine impurities via external standardization.

  • Method validation for stability-indicating assays.

  • System suitability testing in regulatory submissions.

Formulation Compatibility

Studies in HPMC-based matrix tablets demonstrate no interaction between the compound and excipients at 40°C/75% RH over 3 months, supporting its use in forced degradation studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator